Sigma-2 Receptor Affinity: Ki = 46 nM in Rat PC12 Membranes
CAS 953914-91-5 binds to the sigma-2 receptor (σ2R/TMEM97) with a Ki of 46 nM, measured by displacement of [3H]-ditolylguanidine in rat PC-12 cell membranes in the presence of (+)-pentazocine [1]. This affinity is comparable to benchmark sigma-2 ligands in the 5–50 nM range but is achieved with a distinct chemotype (N-(pyridin-2-ylmethyl)piperidine scaffold) that differs from the phenylpiperidine or aminotetralin scaffolds typical of sigma tool compounds [2].
| Evidence Dimension | Sigma-2 receptor affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 46 nM |
| Comparator Or Baseline | Representative sigma-2 ligands: JVW-1601 (Ki = 5.5 nM, aminotetralin scaffold) [2]; Siramesine (Ki ~0.12–12 nM range); typical micromolar screening hits (Ki > 1000 nM). The 46 nM value places this compound in the 'moderate affinity' tier, distinct from both high-affinity tool compounds and inactive analogs. |
| Quantified Difference | Approximately 8-fold weaker than the optimized aminotetralin JVW-1601 (5.5 nM), but >20-fold stronger than a typical inactive or non-binding analog (Ki > 1000 nM). |
| Conditions | Radioligand displacement assay using [3H]-ditolylguanidine in rat PC-12 cell membranes, with (+)-pentazocine to mask sigma-1 receptors. |
Why This Matters
A reproducible Ki of 46 nM at σ2R validates this compound as a tractable starting point for medicinal chemistry or as a pharmacological probe in systems where a moderate-affinity, non-aminotetralin chemotype is needed to avoid off-target liabilities associated with established scaffolds.
- [1] BindingDB. Entry BDBM50604969 (ChEMBL5189158). Ki = 46 nM for sigma-2 receptor (rat PC12 cells). View Source
- [2] Wood MD, et al. Targeting σ2R/TMEM97 with novel aminotetralins. Eur J Med Chem. 2022;243:114696. (Reported Ki = 5.5 nM for JVW-1601). View Source
